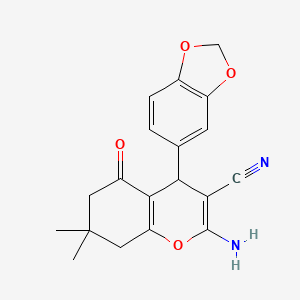

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a benzodioxolyl substituent at the 4-position, a dimethyl group at the 7,7-positions, and a nitrile group at the 3-position. Chromene derivatives are recognized for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The benzodioxolyl group in this compound is a fused aromatic system with electron-rich oxygen atoms, which may enhance π-π stacking interactions and influence pharmacological activity .

Properties

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(2)6-12(22)17-15(7-19)25-18(21)11(8-20)16(17)10-3-4-13-14(5-10)24-9-23-13/h3-5,16H,6-7,9,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUDCOYHBMQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-409755 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and mild reaction conditions, which result in high yields of the desired product . The reaction is typically carried out in a solvent such as tetrahydrofuran, with the optimal ratio of catalysts determined through experimental studies.

Industrial Production Methods

In an industrial setting, the production of CL-409755 is scaled up using similar synthetic routes but with modifications to accommodate larger volumes and ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product quality.

Chemical Reactions Analysis

Types of Reactions

CL-409755 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

Oxidation: CL-409755 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often occur in the presence of halogenating agents or nucleophiles, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

CL-409755 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CL-409755 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Substituent Effects :

The target compound shares the 4H-chromene-3-carbonitrile core with derivatives modified at the 4-aryl position. Key structural variations include:

- Electron-Withdrawing vs. In contrast, methoxy or benzodioxolyl groups enhance resonance effects, which may improve binding to biological targets .

- Steric Effects : The 7,7-dimethyl group in the target compound and analogs (e.g., ) introduces steric hindrance, stabilizing the half-boat or sofa conformations observed in crystallographic studies .

Physicochemical and Spectral Properties

- Melting Points: Derivatives with bulky substituents (e.g., 7,7-dimethyl) show higher melting points (207–234°C) compared to non-methylated analogs .

- Spectroscopic Data :

Crystallographic Insights

- Hydrogen Bonding: Intermolecular N–H···N and N–H···O bonds in 4-(dimethylamino)phenyl derivatives form corrugated layers, influencing crystal packing .

- Conformational Flexibility : The pyran ring adopts a "V" shape in dimethoxyphenyl derivatives but a sofa conformation in 4-methylphenyl analogs, reflecting substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.